2,3-Dihydroxy-2-methylpropanoic acid
Overview
Description
Synthesis Analysis The synthesis of compounds related to 2,3-dihydroxy-2-methylpropanoic acid often involves green, eco-sustainable processes or enantioselective methods. For instance, 3-hydroxypropanoic acid, a structurally related compound, is synthesized through eco-sustainable processes highlighting the potential of catalytic chemical methods (C. Pina, E. Falletta, M. Rossi, 2011). Enantioselective synthesis methods have also been developed, such as the synthesis of (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic acid starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (M. Alonso, F. Santacana, Llorenç Rafecas, A. Riera, 2005).
Molecular Structure Analysis Detailed studies on molecular structures related to 2,3-dihydroxy-2-methylpropanoic acid involve analyses such as vibrational spectroscopy and normal coordinate analysis. For example, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid was studied using ab initio HF and DFT methods, which helped in understanding the molecular structure and vibrational frequencies (A. Prabakaran, S. Muthu, 2012).
Chemical Reactions and Properties Chemical reactions involving 2,3-dihydroxy-2-methylpropanoic acid derivatives or related compounds can include oxidation processes. For instance, 3-hydroxypropanoic acid can be produced through the oxidation of levulinic acid, a biomass-derived platform chemical, with hydrogen peroxide under specific conditions (Linglin Wu, S. Dutta, M. Mascal, 2015).
Physical Properties Analysis Physical properties such as solubility, melting point, and phase behavior are critical in the synthesis and application of chemical compounds. The optical resolution and phase behavior analysis of related compounds can reveal significant insights into their physical properties and potential applications (T. Shiraiwa, Masahiro Suzuki, Y. Sakai, H. Nagasawa, Kazuhiro Takatani, Daisuke Noshi, K. Yamanashi, 2002).
Scientific Research Applications
Enantioselective Synthesis : One study highlights a highly enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters using ruthenium-SYNPHOS®-catalyzed hydrogenation, offering valuable building blocks for synthetic applications (Jeulin et al., 2007).
Biocatalytic Transesterification : Another research found that butanoic anhydride is an effective acylating agent for selective and efficient biocatalytic transesterification reactions on aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates (Kumar et al., 2015).
Hydrothermal Degradation : Hydrothermal degradation of related compounds can produce significant amounts of methylglyoxal, a compound with various applications (Bonn et al., 1985).
Synthesis of β-Hydroxy-α-Amino Acids : Research has shown that enantiopure β-hydroxy-α-amino esters can be used in the synthesis of specific diastereoisomers of amino acids (Davies et al., 2013).
Eco-Sustainable Processes : Advances in eco-sustainable processes have been made for producing 3-hydroxypropanoic acid, a compound with potential in organic synthesis and polymer production (Pina et al., 2011).
Anti-Inflammatory Activity : Certain synthesized compounds with a structure similar to 2,3-Dihydroxy-2-methylpropanoic acid have shown significant anti-inflammatory activity (Dilber et al., 2008).
Metastable Decompositions : Studies have also explored the unimolecular metastable decompositions of ionized 2-hydroxy-2-methylpropanoic acid and its methyl ester (Takahashi et al., 1999).
Complex Species Formation : Research has been conducted on the formation constants of complex species formed between divalent transition metals and anions of 2,3-dihydroxy-2-methylpropanoato (Powell & Kulprathipanja, 1974).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydroxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGADNPLBVRLJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865002 | |
Record name | 2,3-Dihydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | A,b-Dihydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,3-Dihydroxy-2-methylpropanoic acid | |
CAS RN |
21620-60-0 | |
Record name | 2-Methylglyceric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21620-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,3-dihydroxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021620600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxy-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | A,b-Dihydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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